molecular formula C13H11F3N2O2 B13930739 2-Methoxy-5-((5-(trifluoromethyl)pyridin-2-yl)oxy)aniline

2-Methoxy-5-((5-(trifluoromethyl)pyridin-2-yl)oxy)aniline

Katalognummer: B13930739
Molekulargewicht: 284.23 g/mol
InChI-Schlüssel: KXNILSKPNUWVKE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methoxy-5-((5-(trifluoromethyl)pyridin-2-yl)oxy)aniline is an organic compound that features a methoxy group, a trifluoromethyl group, and a pyridinyl group attached to an aniline core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-((5-(trifluoromethyl)pyridin-2-yl)oxy)aniline typically involves multiple steps. One common method starts with the preparation of 2-methoxy-5-(trifluoromethyl)pyridine, which is then reacted with aniline derivatives under specific conditions to form the desired compound . The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial-grade equipment and adherence to strict regulatory standards to ensure the quality and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-Methoxy-5-((5-(trifluoromethyl)pyridin-2-yl)oxy)aniline can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon. The conditions vary depending on the specific reaction but generally involve controlled temperatures and pressures to ensure optimal results.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield products with additional oxygen-containing functional groups, while reduction may result in the removal of such groups.

Wissenschaftliche Forschungsanwendungen

2-Methoxy-5-((5-(trifluoromethyl)pyridin-2-yl)oxy)aniline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and in various organic reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-Methoxy-5-((5-(trifluoromethyl)pyridin-2-yl)oxy)aniline involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Methoxy-5-(trifluoromethyl)pyridine: This compound shares a similar structure but lacks the aniline group.

    2-Methoxy-5-(trifluoromethyl)aniline: This compound is similar but does not contain the pyridinyl group.

Uniqueness

This combination of functional groups allows for a broader range of chemical reactions and interactions compared to its similar compounds .

Eigenschaften

Molekularformel

C13H11F3N2O2

Molekulargewicht

284.23 g/mol

IUPAC-Name

2-methoxy-5-[5-(trifluoromethyl)pyridin-2-yl]oxyaniline

InChI

InChI=1S/C13H11F3N2O2/c1-19-11-4-3-9(6-10(11)17)20-12-5-2-8(7-18-12)13(14,15)16/h2-7H,17H2,1H3

InChI-Schlüssel

KXNILSKPNUWVKE-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C(C=C1)OC2=NC=C(C=C2)C(F)(F)F)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.